molecular formula C16H19NO3 B172023 N-Cbz-9-azabicyclo[3.3.1]nonan-3-one CAS No. 146747-65-1

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B172023
CAS No.: 146747-65-1
M. Wt: 273.33 g/mol
InChI Key: PECCPMURUGQWAT-UHFFFAOYSA-N
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Description

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular formula C16H19NO3 . It is related to 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), which belongs to a sterically unhindered and stable class of nitroxyl radicals .


Synthesis Analysis

The synthesis of this compound involves several steps. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3a-yl phenylcarbamate analogs was prepared and their affinities for sigma (r1 and r2) receptors were measured in vitro . Catalytic hydrogenation of 3-benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel gave the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H19NO3/c18-15-9-13-7-4-8-14 (10-15)17 (13)16 (19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 .


Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a related compound, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that this compound may also participate in similar reactions.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 273.33 . It is a colorless to yellow liquid, or white to yellow solid . The melting point of a related compound, 9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-, is 72-75℃ .

Scientific Research Applications

Synthesis and Receptor Affinity

  • N-Cbz-9-azabicyclo[3.3.1]nonan-3-one has been used in the synthesis of σ2 receptor ligands. These compounds showed high affinity and selectivity for σ2 over σ1 receptors, contributing to the development of biotinylated and fluorescent probes for σ2 receptors (Vangveravong et al., 2006).

NMR Studies and Conformational Analysis

  • Detailed NMR studies, including 1D and 2D NMR techniques, have been conducted on various substituted 3-azabicyclo[3.3.1]nonan-9-ones. This research provides insights into the stereochemical properties and electronic effects of these compounds (Park et al., 2011).

Stereocontrolled Synthesis

  • Research on the stereocontrolled synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters highlights the versatility and potential of this compound in the field of stereoisomer production (Mulzer et al., 2000).

Antimicrobial Applications

  • The compound has been involved in the synthesis and evaluation of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles, which have shown significant in vitro antimicrobial activities (Ramachandran et al., 2011).

Safety and Hazards

The safety data sheet for 9-Azabicyclo[3.3.1]nonan-3-one indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing. If swallowed, it is advised not to induce vomiting .

Mechanism of Action

Mode of Action

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . The compound, along with other catalysts, forms a catalytic system that enables an efficient aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidation of alcohols to their corresponding carbonyl compounds . This process is part of the broader alcohol oxidation pathway, which plays a crucial role in various biological and chemical processes. The downstream effects of this pathway can vary widely depending on the specific alcohol and carbonyl compounds involved.

Result of Action

The primary result of the action of this compound is the efficient conversion of alcohols to their corresponding carbonyl compounds . This transformation has significant implications in both biological and chemical contexts, as it forms the basis for a variety of synthetic and metabolic processes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s ability to catalyze the oxidation of alcohols is performed at room temperature with ambient air as the oxidant .

Properties

IUPAC Name

benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCPMURUGQWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571002
Record name Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146747-65-1
Record name Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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